molecular formula C7H4F3NO2S B3221040 5-Trifluoromethylsulfanyl-nicotinic acid CAS No. 1204234-63-8

5-Trifluoromethylsulfanyl-nicotinic acid

Cat. No. B3221040
CAS RN: 1204234-63-8
M. Wt: 223.17 g/mol
InChI Key: LBHFYDUVQBOFIQ-UHFFFAOYSA-N
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Description

5-Trifluoromethylsulfanyl-nicotinic acid is a chemical compound with the molecular formula C7H4F3NO2S . It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3 . The trifluoromethylsulfanyl group (SCF3) is an interesting variety of the CF3 group, which considerably contributes to enhanced lipophilicity .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C7H4F3NO2S . This indicates that the compound contains seven carbon atoms, four hydrogen atoms, three fluorine atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom .

Scientific Research Applications

5-Trifluoromethylsulfanyl-nicotinic acid has been extensively studied for its potential applications in drug development. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities in preclinical studies. This compound has also been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in vitro. Furthermore, this compound has been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging.

Mechanism of Action

Target of Action

The primary target of 5-Trifluoromethylsulfanyl-nicotinic acid, also known as 5-((Trifluoromethyl)thio)nicotinic acid, is likely to be similar to that of nicotinic acid (NA), a form of vitamin B3 . NA acts via the G protein–coupled receptor (GPR109A), which inhibits the formation of intracellular cyclic adenosine monophosphate and down-regulates lipolysis and the production of free fatty acids .

Mode of Action

It’s likely that this compound, like na, can decrease lipids and apolipoprotein b (apo b)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo b, or by modulating lipolysis in adipose tissue .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by NA. NA is a precursor of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for redox metabolism . The conversion of dietary NA to bioactive NAD+ involves the biosynthesis pathway, whereas, resynthesis of NAD+ following its consumption in various biological reactions, involves the salvage pathways .

Pharmacokinetics

For instance, NA is known to have a high bioavailability and is rapidly absorbed from the gastrointestinal tract .

Result of Action

It’s likely that the compound, like na, would have a broad spectrum of effects, including attenuating the risks associated with low high-density lipoprotein cholesterol (hdl-c), high low-density lipoprotein cholesterol (ldl-c), high lipoprotein a, and hypertriglyceridemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, suboptimal levels of NA were correlated with slower fermentation and reduced biomass, disrupting redox balance and impeding NAD+ regeneration, thereby affecting metabolite production . Similarly, the action of this compound might be influenced by its concentration and the presence of other substances in the environment.

Advantages and Limitations for Lab Experiments

5-Trifluoromethylsulfanyl-nicotinic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a versatile tool for drug development. However, this compound also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Furthermore, this compound has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 5-Trifluoromethylsulfanyl-nicotinic acid. One area of interest is the development of this compound-based drugs for the treatment of cancer and Alzheimer's disease. Another area of interest is the use of this compound as a radiotracer in PET imaging. Furthermore, future studies could investigate the mechanism of action of this compound in more detail, as well as its potential effects on other biological targets. Overall, this compound has significant potential for use in drug development and biomedical research, and further studies are warranted to fully explore its biological properties.

properties

IUPAC Name

5-(trifluoromethylsulfanyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2S/c8-7(9,10)14-5-1-4(6(12)13)2-11-3-5/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHFYDUVQBOFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1SC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701225589
Record name 5-[(Trifluoromethyl)thio]-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1204234-63-8
Record name 5-[(Trifluoromethyl)thio]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204234-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(Trifluoromethyl)thio]-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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